3-beta,5,14-Trihydroxy-5-beta-bufa-20,22-dienolide

Antiviral Coronavirus Cardiotonic steroid

Telocinobufagin (3β,5,14-trihydroxy-5β-bufa-20,22-dienolide; CAS 472-26-4; synonym: telocinobufogenin) is a cardiotonic steroid of the bufadienolide class, characterized by a cis-fused A/B and C/D steroidal nucleus bearing a 5β,14β-dihydroxy configuration and a C17-attached α-pyrone ring. It is a natural constituent of toad venom and skin secretions from Bufo and Rhinella species and has been identified as an endogenous digitalis-like factor in mammals.

Molecular Formula C24H34O5
Molecular Weight 402.5 g/mol
Cat. No. B12464357
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-beta,5,14-Trihydroxy-5-beta-bufa-20,22-dienolide
Molecular FormulaC24H34O5
Molecular Weight402.5 g/mol
Structural Identifiers
SMILESCC12CCC(CC1(CCC3C2CCC4(C3(CCC4C5=COC(=O)C=C5)O)C)O)O
InChIInChI=1S/C24H34O5/c1-21-9-5-16(25)13-23(21,27)11-7-19-18(21)6-10-22(2)17(8-12-24(19,22)28)15-3-4-20(26)29-14-15/h3-4,14,16-19,25,27-28H,5-13H2,1-2H3
InChIKeyPBSOJKPTQWWJJD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for Telocinobufagin (3β,5,14-Trihydroxy-5β-bufa-20,22-dienolide) — A Multi-Target Bufadienolide with Quantifiable Differentiation from In-Class Analogs


Telocinobufagin (3β,5,14-trihydroxy-5β-bufa-20,22-dienolide; CAS 472-26-4; synonym: telocinobufogenin) is a cardiotonic steroid of the bufadienolide class, characterized by a cis-fused A/B and C/D steroidal nucleus bearing a 5β,14β-dihydroxy configuration and a C17-attached α-pyrone ring [1]. It is a natural constituent of toad venom and skin secretions from Bufo and Rhinella species and has been identified as an endogenous digitalis-like factor in mammals [2]. Its biological profile spans Na+/K+-ATPase inhibition, anticancer cytotoxicity, antiviral activity, and immunomodulation, making it a research tool relevant to multiple therapeutic investigation programs [3].

Why Telocinobufagin Cannot Be Replaced by Other Bufadienolides in Preclinical Research


Although bufadienolides share a common steroidal scaffold, minor structural variations among in-class compounds produce substantial differences in target affinity, cell-type selectivity, pharmacokinetics, and downstream signaling outcomes. Telocinobufagin differs from bufalin by the presence of a 5β-hydroxyl group, from marinobufagin by the absence of a 14β,15β-epoxide, from hellebrigenin by the absence of a 19-formyl group, and from cinobufagin by lacking a 16β-acetoxy substituent [1]. These structural features translate into divergent Na+/K+-ATPase inhibitory potencies, apoptotic versus proliferative signaling bifurcation, antiviral selectivity indices, and oral bioavailability profiles [2][3]. Consequently, substituting telocinobufagin with a structurally related bufadienolide in experimental protocols can lead to irreproducible results, incorrect mechanistic attribution, and wasted procurement resources.

Quantitative Differentiation Evidence: Telocinobufagin vs. Closest Bufadienolide Analogs


Superior Anti-MERS-CoV Activity of Telocinobufagin Over Cinobufagin in Human Lung Cells

In a direct head-to-head comparison of seven cardiotonic steroids against MERS-CoV infection of Calu-3 human lung cells, telocinobufagin demonstrated an IC50 of 0.465 μM, which was lower (more potent) than cinobufagin (IC50 = 0.616 μM) and substantially lower than digitoxin (IC50 = 1.498 μM), cinobufotalin (IC50 = 3.958 μM), and resibufogenin (IC50 = 15.970 μM) [1]. The selectivity index (SI = CC50/IC50) for telocinobufagin was >107.6, exceeding that of cinobufagin (>81.1) [1]. This positions telocinobufagin as the most active congener in the human lung cell model among all tested bufadienolides.

Antiviral Coronavirus Cardiotonic steroid

Moderate Human Kidney Na+/K+-ATPase Inhibitory Potency Distinguishes Telocinobufagin from Arenobufagin and Bufalin

Telocinobufagin inhibits human kidney Na+/K+-ATPase with an IC50 of 44.2 nM [1]. In a separate study using the same enzyme preparation, arenobufagin (IC50 = 28.3 nM) and bufalin (IC50 = 28.7 nM) were approximately 1.5-fold more potent, while ψ-bufarenogin was approximately 68-fold less potent (IC50 = 3,020 nM) [2]. This moderate potency places telocinobufagin in a distinct intermediate tier: sufficiently potent to engage the sodium pump at low nanomolar concentrations but less likely to produce the acute cardiotoxicity associated with the most potent congeners.

Na+/K+-ATPase inhibition Cardiotonic steroid Enzyme assay

Differential Cancer Cell Line Sensitivity Profile: Telocinobufagin Is More Potent Against SF295 Glioblastoma Than HL-60 Leukemia Cells

Telocinobufagin exhibits a distinctive cytotoxicity profile across a standard NCI panel. Against SF295 (glioblastoma) cells, its IC50 is 0.03 μM, whereas against HL-60 (leukemia) cells, its IC50 is 0.06 μM — a 2-fold higher potency for the CNS-derived line [1]. This pattern contrasts with the general trend observed for many bufadienolides where hematological lines are more sensitive. The full panel IC50 values are: HL-60 = 0.06 μM, HCT-8 = 0.06 μM, SF295 = 0.03 μM, MDA-MB-435 = 0.11 μM, and human peripheral blood lymphocytes = 0.05 μM [1]. The relatively lower potency against MDA-MB-435 melanoma cells (3.7-fold vs. SF295) further differentiates telocinobufagin from analogs such as arenobufagin, which typically shows a different cell-line rank order.

Cytotoxicity Cancer cell lines Bufadienolide

Functional Selectivity in Kidney Cells: Telocinobufagin Induces Apoptosis While Marinobufagin Promotes Proliferation at Na+/K+-ATPase-Inhibitory Concentrations

In pig kidney LLC-PK1 cells, telocinobufagin and marinobufagin both inhibit Na+/K+-ATPase, yet produce diametrically opposed cellular outcomes. Telocinobufagin (IC50 for Na+/K+-ATPase = 0.20 μM) increased the Bax:Bcl-2 expression ratio, elevated the sub-G0 cell cycle fraction, and induced pyknotic nuclei — all hallmarks of apoptosis — without driving proliferation [1]. In contrast, marinobufagin (IC50 = 3.40 μM) and the positive control ouabain (IC50 = 0.14 μM) both triggered ERK1/2 phosphorylation and a measurable proliferative response [1]. Telocinobufagin-induced apoptosis was not mediated by Src, MEK1/2, p38, JNK1/2, or PI3K pathways, but involved GSK-3β phosphorylation at Ser9, and combination with the GSK-3β inhibitor BIO produced synergistic antiproliferative effects [1].

Functional selectivity Apoptosis Signal transduction

Pharmacokinetic Advantage of Telocinobufagin Over Cinobufagin: Better Microsomal Stability and Oral Bioavailability

In a comprehensive comparison of cardiotonic steroid pharmacokinetic properties, telocinobufagin demonstrated superior drug-like attributes relative to cinobufagin. Telocinobufagin exhibited better microsomal stability, lower cytochrome P450 (CYP) enzyme inhibition, and improved oral bioavailability than cinobufagin [1]. In a 5-day repeated-dose toxicity study, intraperitoneal administration of bufalin (10 mg/kg/day) caused 100% mortality after 1 day, cinobufagin after 2 days, while digitoxin required 4 days — telocinobufagin was noted for having low toxicity alongside high antiviral activity [1]. These integrated PK/toxicity data position telocinobufagin as the bufadienolide with the most favorable developability profile among the high-activity congeners.

Pharmacokinetics Drug metabolism Oral bioavailability

Distinct Epigenetic Target Engagement: Telocinobufagin Inhibits p300 and NNMT with Micromolar Potency

Telocinobufagin has been identified as a dual inhibitor of the histone acetyltransferase p300 (IC50 = 16.6 μM) and nicotinamide N-methyltransferase NNMT (IC50 = 39.7 μM), with molecular docking confirming favorable accommodation in the catalytic pockets of both enzymes (Vina scores of -9.0 and -8.8 kcal/mol, respectively) [1]. This epigenetic polypharmacology is not shared by the structurally closest bufadienolide analog, gamabufotalin (3β,11α,14-trihydroxy-5β-bufa-20,22-dienolide), which differs only in the position of one hydroxyl group (11α-OH vs. 5β-OH in telocinobufagin) [2]. The presence of the 5β-hydroxyl in telocinobufagin, rather than the 11α-hydroxyl present in gamabufotalin, likely underpins this differential target engagement profile.

Epigenetics p300 inhibitor NNMT inhibitor

High-Return Application Scenarios for Telocinobufagin Procurement


Coronavirus Antiviral Screening in Human Lung Epithelial Models

Telocinobufagin is the most potent bufadienolide against MERS-CoV in Calu-3 human lung cells (IC50 = 0.465 μM, SI >107.6), surpassing cinobufagin, digitoxin, cinobufotalin, and resibufogenin in the same assay [1]. Procurement of telocinobufagin rather than cinobufagin or bufalin for antiviral screening programs maximizes the probability of identifying therapeutically relevant activity in disease-relevant pulmonary cell models.

Na+/K+-ATPase Signaling Pathway Dissection — Functional Selectivity Studies

Telocinobufagin uniquely triggers apoptosis (increased Bax:Bcl-2, sub-G0 accumulation) rather than ERK1/2-driven proliferation in LLC-PK1 kidney cells at Na+/K+-ATPase-inhibitory concentrations, in direct contrast to marinobufagin and ouabain [2]. This makes telocinobufagin an indispensable chemical probe for dissecting Na+/K+-ATPase-mediated signalosome bifurcation and for studying GSK-3β-dependent apoptotic pathways.

Glioblastoma and CNS Tumor Cytotoxicity Profiling

Telocinobufagin shows a distinctive cytotoxicity profile with enhanced potency against SF295 glioblastoma cells (IC50 = 0.03 μM) compared to HL-60 leukemia cells (IC50 = 0.06 μM) and MDA-MB-435 melanoma cells (IC50 = 0.11 μM) [3]. Researchers procuring telocinobufagin for CNS cancer studies benefit from a 2-fold potency window favoring glioblastoma over leukemia lines, a selectivity profile not replicated by bufalin or arenobufagin.

Epigenetic Drug Discovery: Dual p300/NNMT Inhibition

Telocinobufagin is a micromolar inhibitor of both p300 histone acetyltransferase (IC50 = 16.6 μM) and NNMT (IC50 = 39.7 μM), with docking-validated target engagement [4]. Its close structural analog gamabufotalin (11α-OH instead of 5β-OH) lacks this dual epigenetic activity. Procurement of telocinobufagin specifically — not gamabufotalin — is required for chemical biology programs exploring bufadienolide scaffolds as epigenetic modulator leads.

Quote Request

Request a Quote for 3-beta,5,14-Trihydroxy-5-beta-bufa-20,22-dienolide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.